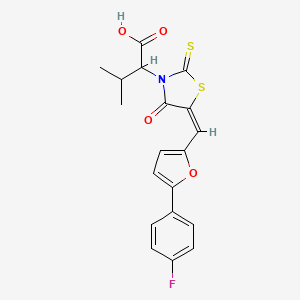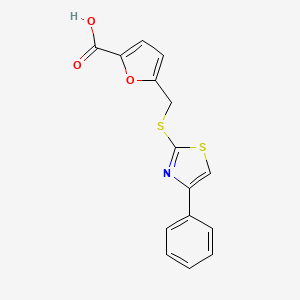![molecular formula C14H14OS B2787293 (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol CAS No. 1344923-24-5](/img/structure/B2787293.png)
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol, also known as ethyl 4-(phenylthio)phenylacetate, is a chemical compound that belongs to the family of organic compounds known as phenylpropanoids. It is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound has gained attention in scientific research due to its potential therapeutic properties and its use as a building block in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various biochemical pathways in the body, such as the production of cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Several studies have reported that (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has various biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress, which may help prevent or treat certain diseases. Additionally, it has been reported to have antifungal and antibacterial properties, which may make it useful as a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a wide range of potential therapeutic properties, which makes it a versatile compound for use in various studies. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol. One area of interest is its potential use as a therapeutic agent for various diseases, such as inflammation-related disorders and microbial infections. Additionally, further studies may be needed to better understand its mechanism of action and optimize its use in various applications. Finally, the synthesis of novel derivatives of this compound may lead to the development of new and more effective therapeutic agents.
Synthesemethoden
The synthesis of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 4-bromothiophenol with (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol 4-bromophenylacetate in the presence of a palladium catalyst. The resulting intermediate is then reduced using a borane-tetrahydrofuran complex to yield (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that it has antioxidant properties, which may help protect against oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
(1S)-1-(4-phenylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMPJXXFCFXTH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2787210.png)
![Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B2787212.png)
![7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2787215.png)
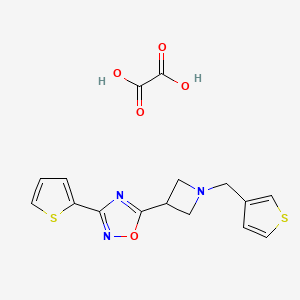
![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)
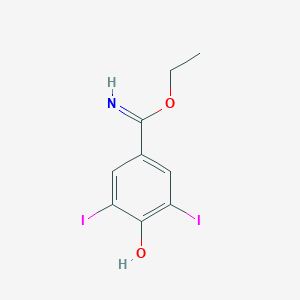

![(1R,4R)-N-butyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2787222.png)
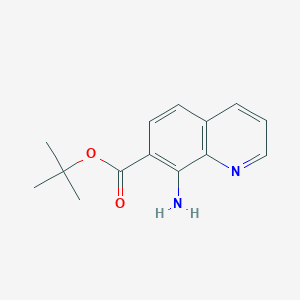
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)
